(E)-1-(5-Methylfuran-2-yl)-N-phenylmethanimine
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Overview
Description
N-((5-Methylfuran-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a methyl group at the 5-position and an aniline moiety attached via a methylene bridge. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((5-Methylfuran-2-yl)methylene)aniline can be synthesized through a condensation reaction between 5-methylfurfural and aniline. The reaction typically involves the following steps:
Starting Materials: 5-methylfurfural and aniline.
Reaction Conditions: The reaction is carried out in ethanol as a solvent, with the mixture being heated and stirred for several hours.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure N-((5-Methylfuran-2-yl)methylene)aniline.
Industrial Production Methods
Industrial production of N-((5-Methylfuran-2-yl)methylene)aniline follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Continuous Stirring: Continuous stirring ensures uniform reaction conditions.
Purification: Industrial purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylfuran-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The methylene bridge can be reduced to form N-((5-Methylfuran-2-yl)methyl)aniline.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: N-((5-Methylfuran-2-yl)methyl)aniline.
Substitution Products: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-((5-Methylfuran-2-yl)methylene)aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((5-Methylfuran-2-yl)methylene)aniline involves its interaction with biological targets such as enzymes and receptors. The furan ring and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of specific pathways. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
N-((5-Nitrofuran-2-yl)methylene)aniline: Similar structure but with a nitro group instead of a methyl group.
N-((5-Methylfuran-2-yl)methyl)aniline: Similar structure but with a methylene bridge instead of a methylene group.
N-((5-Methylfuran-2-yl)ethyl)aniline: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
N-((5-Methylfuran-2-yl)methylene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the furan ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
61973-96-4 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
NETVKQLVKYBUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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